molecular formula C12H16BrNOS B5286998 1-AZOCANYL(5-BROMO-2-THIENYL)METHANONE

1-AZOCANYL(5-BROMO-2-THIENYL)METHANONE

Cat. No.: B5286998
M. Wt: 302.23 g/mol
InChI Key: LNBMVSTYACZSFS-UHFFFAOYSA-N
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Description

1-Azocanyl(5-bromo-2-thienyl)methanone is a chemical compound with the molecular formula C12H16BrNOS It is known for its unique structure, which includes a brominated thiophene ring and an azocane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Azocanyl(5-bromo-2-thienyl)methanone typically involves the reaction of 5-bromo-2-thiophenecarboxylic acid with azocane in the presence of a coupling agent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) until completion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing safety measures for handling brominated compounds.

Chemical Reactions Analysis

Types of Reactions

1-Azocanyl(5-bromo-2-thienyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

1-Azocanyl(5-bromo-2-thienyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Azocanyl(5-bromo-2-thienyl)methanone involves its interaction with specific molecular targets. The brominated thiophene ring can interact with enzymes and receptors, potentially inhibiting their activity. The azocane moiety may also play a role in modulating the compound’s biological effects. Detailed studies are required to fully elucidate the molecular pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Azocanyl(5-bromo-2-thienyl)methanone is unique due to the presence of the azocane ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other brominated thiophene derivatives and may contribute to its specific interactions with molecular targets.

Properties

IUPAC Name

azocan-1-yl-(5-bromothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNOS/c13-11-7-6-10(16-11)12(15)14-8-4-2-1-3-5-9-14/h6-7H,1-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBMVSTYACZSFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)C(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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